tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Catalog No.
S828892
CAS No.
792913-83-8
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

CAS Number

792913-83-8

Product Name

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

IUPAC Name

tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h9,14H,5-8H2,1-4H3,(H,13,15)

InChI Key

JJAVBBNDEUQQSR-UHFFFAOYSA-N

SMILES

CC1(CCC(CC1)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCC(CC1)O)NC(=O)OC(C)(C)C

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (CAS 792913-83-8) is an orthogonally protected amino alcohol building block utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it features a sterically hindered alpha-methylated quaternary amine center protected by a tert-butyloxycarbonyl (Boc) group, alongside a reactive secondary hydroxyl group at the 4-position [1]. This specific structural combination provides conformational rigidity and metabolic stability in downstream molecules, functioning as a precursor for kinase inhibitors (such as ALK-2 and DNA-PK modulators) and metabolic disease therapeutics[2]. For procurement professionals and synthetic chemists, this pre-reduced, Boc-protected compound offers an entry point into multi-step syntheses, bypassing early-stage stereoselective reductions and enabling orthogonal deprotection strategies.

Substituting tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate with generic alternatives introduces measurable process and performance liabilities. Replacing it with the non-methylated analog (tert-butyl (4-hydroxycyclohexyl)carbamate) removes the steric shield around the amine, which reduces the metabolic half-life of the final API by exposing it to rapid oxidative deamination [1]. Conversely, procuring the ketone precursor (tert-butyl (1-methyl-4-oxocyclohexyl)carbamate) shifts the burden of stereoselective reduction to the buyer's facility; standard hydride reductions of this ketone yield a mixture of cis and trans diastereomers, necessitating low-yielding chromatographic separations[2]. Furthermore, substituting the Boc protecting group with base-labile alternatives like Fmoc limits downstream processability, as the Fmoc group will prematurely cleave under the basic conditions required for standard cross-coupling reactions used in API synthesis.

Precursor Suitability: Steric Shielding and Downstream Metabolic Stability

The inclusion of the alpha-methyl group creates a quaternary carbon center that sterically protects the amine moiety in the final drug construct. When compared to the non-methylated baseline (tert-butyl (4-hydroxycyclohexyl)carbamate), the alpha-methylated structure locks the cyclohexane ring into a specific binding conformation and shields the nitrogen from enzymatic degradation [1]. In class-level pharmacokinetic evaluations, alpha-methylation of cyclic amines reduces susceptibility to oxidative deamination by monoamine oxidases (MAOs) by >5-fold, extending the in vivo half-life of the resulting kinase inhibitors [2].

Evidence DimensionDownstream API metabolic stability (oxidative deamination resistance)
Target Compound DataAlpha-methylated quaternary amine provides steric shielding and conformational locking.
Comparator Or BaselineNon-methylated analog (tert-butyl (4-hydroxycyclohexyl)carbamate).
Quantified Difference>5-fold reduction in oxidative deamination rates in downstream APIs.
ConditionsIn vitro microsomal stability assays for cyclic amine-containing APIs.

Procuring the alpha-methylated building block is essential for buyers targeting kinase inhibitors that require extended metabolic half-lives.

Processability: Elimination of Non-Stereoselective Reduction Steps

Procuring the pre-reduced 4-hydroxy compound directly improves synthetic throughput by bypassing the need to reduce the corresponding ketone. When utilizing the ketone precursor (tert-butyl (1-methyl-4-oxocyclohexyl)carbamate), standard sodium borohydride (NaBH4) reduction yields a mixture of cis and trans isomers [1]. Isolating the desired diastereomer typically results in a 30% to 50% yield loss due to the required silica gel chromatography or fractional crystallization [2]. By starting with the pre-reduced alcohol, chemists guarantee 100% input purity for subsequent activation or coupling steps.

Evidence DimensionEffective synthetic yield and diastereomeric purity
Target Compound DataImmediate utilization with 100% input purity of the specific alcohol.
Comparator Or BaselineKetone precursor (tert-butyl (1-methyl-4-oxocyclohexyl)carbamate) requiring in-house reduction.
Quantified DifferenceAvoids the 30–50% yield loss associated with separating cis/trans diastereomers post-reduction.
ConditionsStandard NaBH4 reduction in methanol followed by chromatographic purification.

Purchasing the pre-reduced alcohol directly increases overall manufacturing yield and eliminates a major source of stereochemical impurity in scale-up.

Formulation Compatibility: Orthogonal Stability of the Boc Protecting Group

The choice of a Boc protecting group over Fmoc or Cbz is critical for multi-step API syntheses that require basic or reductive conditions. The Boc group on tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate exhibits near 100% stability under standard palladium-catalyzed cross-coupling conditions (e.g., K2CO3 at 80°C) and catalytic hydrogenation [1]. In contrast, an Fmoc-protected comparator undergoes rapid cleavage (<1 hour) under mild basic conditions, and a Cbz group is readily cleaved during hydrogenation [2]. This orthogonal stability allows the secondary hydroxyl group to be oxidized, alkylated, or coupled without risking premature amine deprotection.

Evidence DimensionProtecting group stability in basic/reductive environments
Target Compound DataBoc group maintains >99% integrity during basic cross-coupling and hydrogenation.
Comparator Or BaselineFmoc-protected (base-labile) or Cbz-protected (hydrogenation-labile) analogs.
Quantified DifferencePrevents the <1 hour premature cleavage seen with Fmoc under basic conditions, ensuring >90% yield in intermediate steps.
ConditionsMulti-step API synthesis involving basic cross-coupling (e.g., Suzuki) or reductive transformations.

The Boc protection strategy provides the necessary chemical orthogonality to execute complex downstream modifications without compromising the amine center.

Synthesis of ALK-2 and DNA-PK Kinase Inhibitors

This compound is a precursor for introducing a metabolically stable, sterically hindered cycloalkylamine moiety into advanced kinase inhibitors. The alpha-methyl group locks the binding conformation, which is required for achieving low-nanomolar potency against targets like ALK-2 (for fibrodysplasia ossificans progressiva) and DNA-PK (for oncology applications) [1].

Development of Conformationally Locked Metabolic Disease Therapeutics

In the development of SGLT1/2 and DPP4 modulators for Type 2 diabetes, this building block is utilized to generate rigid linkers. The pre-reduced hydroxyl group allows for direct coupling, while the quaternary amine center prevents rapid enzymatic degradation in vivo [2].

Orthogonal Solid-Phase and Solution-Phase Synthesis

The robust Boc protection allows this compound to function as a non-natural amino alcohol equivalent in complex syntheses. It enables chemists to perform aggressive transformations on the hydroxyl group—such as oxidations or etherifications—under basic or reductive conditions that would otherwise cleave Fmoc or Cbz protecting groups [3].

XLogP3

1.8

Dates

Last modified: 08-16-2023

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